molecular formula C8H6N2O4 B13877353 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid

7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B13877353
M. Wt: 194.14 g/mol
InChI Key: CZHBBMAGCPHXJH-UHFFFAOYSA-N
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Description

7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of carboxylic acids, including this compound, often involves the use of robust and scalable synthetic routes. These methods typically employ readily available starting materials and efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

7-methoxyfuro[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-13-5-4-7(10-3-2-9-4)14-6(5)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CZHBBMAGCPHXJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=NC=CN=C12)C(=O)O

Origin of Product

United States

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